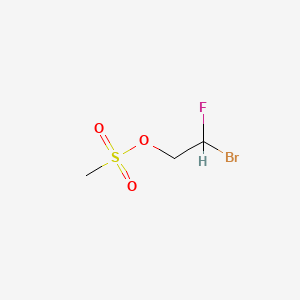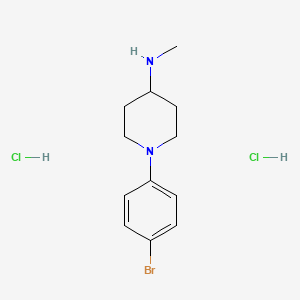
3-(2,4-Dimethoxyphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,4-Dimethoxyphenyl)azetidine, can be achieved through several methods. . This method involves the use of UV light to facilitate the cycloaddition process. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization reactions, nucleophilic substitutions, and cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反応の分析
Types of Reactions: 3-(2,4-Dimethoxyphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
3-(2,4-Dimethoxyphenyl)azetidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2,4-Dimethoxyphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ring strain also contributes to its reactivity, making it a valuable intermediate in various chemical reactions .
Similar Compounds:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its moderate ring strain makes it more stable than aziridines but more reactive than pyrrolidines, offering a balance of stability and reactivity that is advantageous in various applications .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(2,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-3-4-10(8-6-12-7-8)11(5-9)14-2/h3-5,8,12H,6-7H2,1-2H3 |
InChIキー |
DSCCUTGGCFGUAH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CNC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)




